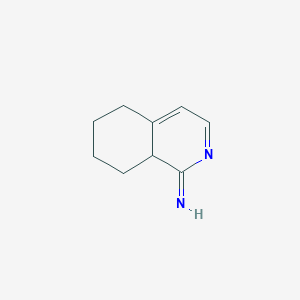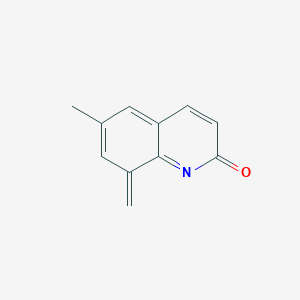
Ack1 inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ack1 inhibitor 2 is a compound designed to inhibit the activity of Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2. ACK1 is an intracellular non-receptor tyrosine kinase that plays a significant role in various cellular processes, including cell survival, proliferation, migration, and tumorigenesis. It is considered an oncogene and a therapeutic target in several cancers, such as breast cancer, non-small-cell lung cancer, and hepatocellular carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Ack1 inhibitor 2 would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards. Specific details on industrial production methods are not publicly disclosed but would follow Good Manufacturing Practices (GMP) guidelines .
Chemical Reactions Analysis
Types of Reactions
Ack1 inhibitor 2 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives depending on the nucleophile or electrophile used .
Scientific Research Applications
Ack1 inhibitor 2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ACK1 and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of ACK1 in cell signaling, proliferation, and migration.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress ACK1, such as breast cancer, non-small-cell lung cancer, and hepatocellular carcinoma.
Mechanism of Action
Ack1 inhibitor 2 exerts its effects by binding to the active site of ACK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival, proliferation, and migration. The molecular targets and pathways involved include the inhibition of receptor tyrosine kinases and the disruption of signaling pathways such as the AMPK/mTOR pathway .
Comparison with Similar Compounds
Ack1 inhibitor 2 can be compared with other similar compounds, such as:
Dasatinib: A multikinase inhibitor that targets Bcr/Abl, Src, and Ack1.
Bosutinib: Another multikinase inhibitor with targets including Bcr/Abl, Src, and Ack1.
This compound is unique in its specificity and potency against ACK1, making it a valuable tool for studying the role of ACK1 in cancer and other diseases.
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-[8-amino-1-(3-amino-4-phenoxyphenyl)imidazo[1,5-a]pyrazin-3-yl]-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C23H23N5O2/c1-23(29)12-15(13-23)22-27-19(20-21(25)26-9-10-28(20)22)14-7-8-18(17(24)11-14)30-16-5-3-2-4-6-16/h2-11,15,29H,12-13,24H2,1H3,(H2,25,26) |
InChI Key |
AFOHUIOGDQPTIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC(=C(C=C4)OC5=CC=CC=C5)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B15135049.png)

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)

![Tetrasodium;3-[[4-[[4-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylanilino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B15135063.png)


![[7-[(4-Methoxyphenyl)methyl]-5-methyl-4,6-dioxopyrazolo[3,4-d]pyrimidin-3-ylidene]-phenylazanium](/img/structure/B15135088.png)


![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)



